C20H23ClN4O2

Description

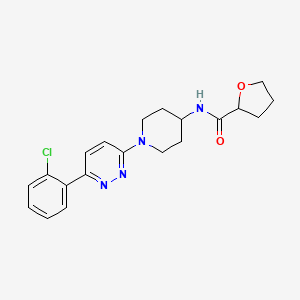

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-2,4-5,7-8,14,18H,3,6,9-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZWPTQYNJPTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for C20H23ClN4O2 Scaffolds

The construction of molecules based on scaffolds like benzimidazole (B57391), pyrazolo[1,5-a]pyrimidine (B1248293), and quinazoline (B50416) relies on established and innovative synthetic routes. These strategies range from traditional multi-step sequences to modern streamlined "one-pot" reactions, enabling the creation of diverse chemical libraries for biological screening.

Multi-Step Synthesis of 2-Benzylbenzimidazole Derivatives

The 2-benzylbenzimidazole core is a key feature of several potent synthetic opioids. frontiersin.org The chemical structure consists of a benzimidazole core substituted at the 1-position with an N,N-disubstituted ethylamine (B1201723) side chain and at the 2-position with a substituted benzyl (B1604629) group. frontiersin.orgresearchgate.net The synthesis is modular, allowing for independent variation of each part of the molecule, which facilitates the creation of a large number of analogues. www.gov.uk

A common multi-step synthesis involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a derivative of phenylacetic acid. This approach allows for the introduction of various substituents on both the benzene (B151609) ring of the benzimidazole and the benzyl group. The modular nature of this synthesis means that changes can be readily incorporated, such as modifying the N,N-diethyl moiety on the ethylamino sidechain or altering the substituents on the benzyl group. www.gov.uk

Synthetic Pathways for Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds with applications in medicinal chemistry. researchgate.netrsc.org Several synthetic strategies have been developed for their efficient synthesis. rsc.org

Condensation Reactions : A frequently used method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.netnih.gov This approach is versatile, though challenges can arise from the reactivity of certain β-dicarbonyl compounds, necessitating careful optimization of reaction conditions. nih.gov

Cyclization Approaches : Cyclization strategies are widely adopted for their efficiency in constructing the fused bicyclic system. nih.gov For instance, 7-aminopyrazolo[1,5-a]pyrimidines can be synthesized through a cyclocondensation reaction between 5-aminopyrazole derivatives and compounds like 3-oxo-2-phenyl propanenitrile. mdpi.com Microwave-assisted methods have been developed to regioselectively synthesize functionalized derivatives under solvent-free conditions. nih.gov

Multi-component Reactions : Three-component reactions provide a direct route to the pyrazolo[1,5-a]pyrimidine scaffold. Pal et al. reported a three-component reaction using triflic acid as a catalyst in the presence of aerial oxygen. acs.org

The table below summarizes common reactants for synthesizing the Pyrazolo[1,5-a]pyrimidine scaffold.

| Reactant 1 | Reactant 2 | Resulting Scaffold | Key Features |

|---|---|---|---|

| 5-Aminopyrazoles | β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine | Common and versatile condensation method. researchgate.netnih.gov |

| 5-Aminopyrazole Derivatives | 3-Oxo-2-phenyl propanenitrile | 7-Aminopyrazolo[1,5-a]pyrimidine | Cyclocondensation reaction. mdpi.com |

| 1H-Pyrazol-5-amine Derivatives | 3-(Dimethylamino)-2-(4-nitrophenyl) acrylonitrile | Substituted Pyrazolo[1,5-a]pyrimidine | Cyclization under acidic conditions. mdpi.com |

| Saturated Ketones | 3-Aminopyrazoles | Functionalized Pyrazolo[1,5-a]pyrimidine | Cu(II)-catalyzed [3+3] annulation. acs.org |

Quinazoline Scaffold Synthesis Approaches

Quinazoline and its derivatives are important heterocyclic motifs with a wide range of chemical and biological applications. bohrium.comx-mol.com Various efficient protocols have been developed for constructing these pharmacologically active scaffolds. bohrium.comx-mol.com

Niementowski Quinazoline Synthesis : This is the most common method for forming the 3H-quinazolin-4-one ring, involving the reaction of anthranilic acids with amides. frontiersin.org Traditionally, this synthesis requires high temperatures and long reaction times, but the use of microwave irradiation has been shown to significantly improve reaction times and yields. frontiersin.org

Reaction with Hexamethylenetetramine (HMTA) : Quinazolinones can be synthesized by condensing ethyl phenylcarbamates with HMTA under microwave conditions in a one-pot, high-yielding protocol. frontiersin.org

From Anthranilic Acid : The synthesis of quinazoline-2,4(1H,3H)-dione can be achieved by reacting anthranilic acid with potassium cyanate (B1221674) to form o-ureidobenzoic acid, followed by cyclization with an acid or base. mdpi.com

"One-Pot" and Streamlined Synthetic Approaches to Benzimidazole Opioids

Modern synthetic chemistry emphasizes efficiency, leading to the development of "one-pot" and streamlined methods for synthesizing benzimidazole derivatives. researchgate.net These approaches offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures. doi.org

One-pot synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine with various aromatic acids or aldehydes. researchgate.netrasayanjournal.co.in This reaction can be catalyzed by various substances, including ammonium (B1175870) chloride, under mild conditions (80-90°C), making the process green and economically viable. researchgate.netrasayanjournal.co.in Another efficient method uses a ZnFe2O4 nano-catalyst under ultrasonic irradiation, which further reduces reaction times and improves yields. doi.org These streamlined methods are particularly advantageous as they are amenable to creating diverse libraries of compounds for pharmacological testing. www.gov.uk The choice of catalyst and conditions can be tailored to accommodate a wide range of functional groups on the starting materials. doi.org

Chemical Reactions, Catalysis, and Intermediate Characterization

The synthesis of heterocyclic scaffolds involves a range of chemical reactions and catalytic systems. For pyrazolo[1,5-a]pyrimidines, palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura and Heck reactions are invaluable for introducing a wide array of substituents onto the pyrazole (B372694) ring, which is crucial for tuning the molecule's electronic properties and biological activity. nih.gov Copper(II)-catalyzed and TEMPO-mediated [3+3] annulation of saturated ketones with aminopyrazoles represents another advanced method. acs.org

In benzimidazole synthesis, the core reaction is typically a condensation between an o-phenylenediamine and a carboxylic acid or aldehyde. semanticscholar.org This reaction can be promoted by various catalysts, from simple acids like ammonium chloride to nano-catalysts like zinc oxide or Fe3O4@SiO2/collagen. rasayanjournal.co.insemanticscholar.org

Characterization of intermediates and final products is essential to confirm their structure. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms. nih.govacs.org

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the synthesized compounds. rasayanjournal.co.inacs.org

Infrared (IR) Spectroscopy : Used to identify the presence of specific functional groups within the molecule. acs.orgresearchgate.net

The table below details catalysts and conditions for various synthetic transformations.

| Scaffold | Reaction Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Cross-Coupling | Palladium catalyst and a base | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | [3+3] Annulation | Cu(II) and TEMPO | acs.org |

| Benzimidazole | Condensation | Ammonium chloride, 80-90°C | rasayanjournal.co.in |

| Benzimidazole | Condensation | ZnFe2O4, Ultrasonic irradiation | doi.org |

| Quinazolinone | Condensation/Cyclization | Microwave irradiation | frontiersin.org |

Derivatization and Scaffold Modification for Structure-Activity Exploration

Derivatization and modification of core scaffolds are critical for exploring structure-activity relationships (SAR). rsc.org By systematically altering substituents on the heterocyclic framework, chemists can optimize a compound's pharmacological properties. rsc.org

For pyrazolo[1,5-a]pyrimidine derivatives, SAR studies have highlighted the influence of substituent patterns on their activity as kinase inhibitors. rsc.orgnih.govresearchgate.net For example, introducing different functional groups via palladium-catalyzed cross-coupling enhances structural diversity and biological activity. rsc.org In one study, modifying the C(5) position of the pyrazolo[1,5-a]pyrimidine core with indole (B1671886) derivatives was found to be crucial for activity, potentially forming an additional hydrogen bond with the target protein. mdpi.com

In the case of 2-benzylbenzimidazole opioids, the modular synthesis allows for extensive SAR exploration. www.gov.uk Key modifications include:

Substitution on the Benzyl Ring : Adding or changing substituents on the 4-position of the benzyl group has been extensively explored. www.gov.uk

Modification of the Ethylamine Side Chain : Altering the N,N-diethyl groups, for instance, by fusing them into a pyrrolidine (B122466) ring to create compounds like N-pyrrolidino etonitazene, can dramatically increase potency. www.gov.uk

Substitution on the Benzimidazole Ring : The presence of a nitro group at the 5 or 6-position can influence pharmacological activity, though some potent analogs lack this feature entirely. frontiersin.org

These systematic modifications allow for the fine-tuning of a molecule's interaction with its biological target, leading to the development of more potent and selective agents. nih.govresearchgate.net

Stereoselective Synthesis Approaches

Stereoselective synthesis is a critical area of chemical research focused on the preferential formation of one stereoisomer over another. However, this field of synthesis is exclusively relevant to chiral molecules—molecules that are non-superimposable on their mirror images and possess one or more stereocenters.

The chemical compound represented by the formula this compound is known as Clonitazene. ncats.iofda.gov Upon examination of its molecular structure, it has been determined that Clonitazene is an achiral molecule. ncats.iofda.gov

Key Structural Characteristics of Clonitazene (this compound):

| Property | Value | Source(s) |

| Stereochemistry | Achiral | ncats.iofda.gov |

| Optical Activity | None | ncats.iofda.gov |

| Defined Stereocenters | 0 | ncats.iofda.gov |

As indicated in the table, Clonitazene lacks any stereogenic centers, which are the structural features necessary for a molecule to exhibit chirality. Consequently, it does not exist as different enantiomers or diastereomers.

Therefore, the concept of stereoselective synthesis is not applicable to Clonitazene. The synthesis of this compound does not require methods to control the formation of specific stereoisomers, as none exist. Any synthesis of Clonitazene will produce a single, achiral compound.

Molecular Structure, Conformational Analysis, and Structural Relationships

Advanced Spectroscopic and Analytical Techniques for Chemical Structure Elucidation

The definitive identification of C20H23ClN4O2 and its isomers is accomplished through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity. Methods documented for the characterization of Clonitazene and related benzimidazole (B57391) opioids include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. europa.euwho.inteuropa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for Clonitazene is not always publicly detailed, the application of 1D and 2D NMR techniques allows for unambiguous assignment of its complex structure. who.intresearchgate.net

For a molecule like Clonitazene, ¹H NMR spectroscopy would reveal distinct signals for protons in the diethylaminoethyl group, the benzyl (B1604629) moiety, and the benzimidazole core. The aromatic protons on the chlorophenyl and nitro-substituted benzene (B151609) rings would exhibit characteristic splitting patterns based on their coupling with adjacent protons. ugm.ac.id

¹³C NMR spectroscopy complements this by identifying the chemical shifts of all 20 carbon atoms, including the quaternary carbons within the aromatic rings and the benzimidazole system, which are not directly observed in ¹H NMR. europa.eumdpi.com Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons, confirming the final structure. ugm.ac.id For instance, HMBC would show correlations between the methylene (B1212753) protons of the benzyl group and the carbons of both the benzimidazole and chlorophenyl rings, confirming their linkage. ugm.ac.id

Table 1: Predicted NMR Spectroscopic Data for Clonitazene (this compound) This table is illustrative of expected signals based on the known structure and general principles of NMR spectroscopy.

| Technique | Structural Moiety | Expected Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

| ¹H NMR | Ethyl groups (-CH₂CH₃) | 0.9 - 1.2 (t, 6H), 2.5 - 2.8 (q, 4H) | COSY between -CH₂- and -CH₃ protons. |

| Ethylamine (B1201723) chain (-NCH₂CH₂N-) | 2.8 - 3.0 (t, 2H), 4.2 - 4.5 (t, 2H) | COSY between adjacent methylene groups. | |

| Benzyl group (-CH₂-Ar) | 4.4 - 4.7 (s, 2H) | HMBC to C2 of benzimidazole and carbons of the chlorophenyl ring. | |

| Aromatic protons (Chlorophenyl) | 7.2 - 7.5 (m, 4H) | COSY between ortho- and meta-protons. | |

| Aromatic protons (Benzimidazole) | 7.6 - 8.2 (m, 3H) | COSY correlations depending on substitution pattern. | |

| ¹³C NMR | Ethyl carbons (-CH₂CH₃) | 10 - 15, 45 - 50 | HSQC to corresponding protons. |

| Ethylamine chain carbons | 40 - 45, 50 - 55 | HSQC to corresponding protons. | |

| Benzyl carbon (-CH₂-Ar) | 30 - 35 | HSQC to corresponding protons. | |

| Aromatic carbons | 110 - 155 | HMBC from nearby protons for quaternary carbon assignment. | |

| Imidazole (B134444) carbon (N=C-N) | ~152 | HMBC from benzyl CH₂ and ethylamine CH₂ protons. |

t = triplet, q = quartet, s = singlet, m = multiplet

Mass spectrometry is a primary technique for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. researchgate.net For Clonitazene, the protonated molecule [M+H]⁺ would have an expected monoisotopic mass of approximately 387.1582. researchgate.net

When subjected to fragmentation in a mass spectrometer (e.g., via electron ionization (EI) or collision-induced dissociation), Clonitazene breaks apart in a predictable manner. xml-journal.net A characteristic fragmentation pathway for nitazene (B13437292) compounds under EI conditions involves an alpha-cleavage at the nitrogen atom of the diethylaminoethyl side chain. xml-journal.net This leads to the formation of a stable diethylaminoethyl iminium cation (CH₂=N⁺(CH₂CH₃)₂), which often appears as the base peak in the mass spectrum at a mass-to-charge ratio (m/z) of 86. xml-journal.net Another significant fragment corresponds to the cleavage of the C-N bond, resulting in a cation from the substituent at the 1-position. xml-journal.net

Table 2: Key Mass Spectrometry Fragments for Clonitazene (this compound) Based on established fragmentation patterns for nitazene compounds.

| Fragment Ion (m/z) | Proposed Structure / Origin | Ionization Mode | Significance |

| 387.1582 | [M+H]⁺ (Protonated molecule) | ESI | Confirms molecular weight. researchgate.net |

| 86.10 | [C₅H₁₂N]⁺ | EI / ESI | Base peak; characteristic iminium ion from diethylaminoethyl side-chain cleavage. xml-journal.net |

| 125.00 | [C₇H₆Cl]⁺ | EI / ESI | p-chlorobenzyl cation. |

| 285.08 | [M - C₅H₁₂N]⁺ | EI / ESI | Loss of the diethylaminoethyl group. |

m/z = mass-to-charge ratio, M = parent molecule, EI = Electron Ionization, ESI = Electrospray Ionization

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural components. europa.euwho.int

The spectrum of Clonitazene would be expected to show characteristic absorption bands for the nitro group (N-O stretching), aromatic rings (C=C stretching and C-H bending), the C-N bonds of the imidazole and amine groups, and the C-Cl bond of the chlorophenyl moiety. unodc.org

Table 3: Expected Infrared (IR) Absorption Bands for Clonitazene (this compound) This table is illustrative of expected absorption frequencies based on the known structure and general IR principles.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in ethyl and benzyl groups) | Stretching | 2850 - 3000 |

| C=N (Imidazole ring) | Stretching | 1615 - 1680 |

| C=C (Aromatic rings) | Stretching | 1450 - 1600 |

| Nitro group (Ar-NO₂) | Asymmetric & Symmetric Stretching | 1500 - 1560 and 1335 - 1385 |

| C-N (Amine and Imidazole) | Stretching | 1250 - 1350 |

| C-Cl (Aryl chloride) | Stretching | 1000 - 1100 |

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) Analysis

Understanding how modifications to the this compound scaffold affect its biological activity is the central goal of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These analyses are crucial for optimizing lead compounds in drug discovery. x-mol.netcsic.es

SAR studies for the 2-benzylbenzimidazole class, to which Clonitazene belongs, have systematically explored how chemical substitutions at different positions on the molecule influence its opioid receptor affinity and potency. www.gov.uknih.gov These studies have revealed several key principles:

Substitution on the Benzyl Ring: The substituent at the 4-position of the benzyl ring is a critical determinant of potency. Replacement of the chloro group in Clonitazene with small alkoxy groups (e.g., ethoxy in Etonitazene or isopropoxy in Isotonitazene) dramatically increases opioid activity. europa.euwww.gov.uk Halogen substitutions generally result in lower potency compared to these alkoxy analogs. www.gov.uk

The 5-Nitro Group: The nitro group at the 5-position of the benzimidazole ring is crucial for high potency. Removal of this group (to create "desnitazene" analogs) consistently leads to a significant decrease in activity. nih.gov

The Diethylaminoethyl Side Chain: Modifications to the N,N-diethylaminoethyl group at the 1-position also modulate activity. For example, replacing the diethylamino group with a pyrrolidine (B122466) ring can yield highly potent compounds. nih.gov

Table 4: Summary of Structure-Activity Relationships for 2-Benzylbenzimidazole Opioids

| Position of Modification | Modification Type | Effect on Opioid Potency | Example Compound(s) |

| Benzyl Ring (4-position) | Chloro (Cl) | Baseline Potency (similar to morphine) | Clonitazene www.gov.uk |

| Ethoxy (-OCH₂CH₃) | Greatly Increased | Etonitazene europa.euwww.gov.uk | |

| Isopropoxy (-OCH(CH₃)₂) | Very High Increase | Isotonitazene europa.euwww.gov.uk | |

| Benzimidazole Ring (5-position) | Nitro (-NO₂) | Essential for High Potency | Etonitazene, Clonitazene nih.gov |

| Hydrogen (-H) | Pronounced Decrease | Etodesnitazene researchgate.net | |

| Side Chain (1-position) | N,N-diethylamino | Standard Moiety | Clonitazene, Etonitazene |

| N-pyrrolidino | Generally Favorable / Potent | N-pyrrolidino etonitazene nih.gov |

QSAR modeling uses computational and statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. csic.esmdpi.com For a series of compounds like the benzimidazole opioids, a QSAR model could predict the opioid receptor binding affinity based on calculated molecular descriptors. nih.gov

The process involves several key steps:

Data Set Assembly: A collection of structurally related compounds (like various nitazene analogs) with experimentally measured biological activity is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., LogP for hydrophobicity, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological or 3D descriptors (e.g., molecular shape indices). mdpi.com For nitroaromatic compounds like Clonitazene, electronic descriptors related to the nitro group's electron-withdrawing nature are particularly relevant. mdpi.com

Model Development and Validation: Using machine learning or statistical techniques (e.g., multiple linear regression, artificial neural networks), a model is built that finds the best correlation between a subset of descriptors and the observed activity. csic.esfda.gov Rigorous internal and external validation is then performed to ensure the model is robust and has predictive power for new, untested compounds. nih.gov

While specific QSAR models for Clonitazene are not widely published, the principles are broadly applied in drug discovery to guide the synthesis of new analogs with potentially improved properties. x-mol.net

Ligand Efficiency and Physiochemical Property Considerations in SAR

The Structure-Activity Relationship (SAR) for a therapeutic agent like Apatinib is deeply connected to its physicochemical properties, which govern its ability to interact effectively with its biological target while maintaining favorable drug-like characteristics. taylorandfrancis.com Key metrics in this analysis include ligand efficiency (LE) and topological polar surface area (TPSA), which help guide the optimization of lead compounds. acs.orgnih.gov

Apatinib was developed as a small-molecule tyrosine kinase inhibitor that selectively targets the VEGFR-2, blocking the signaling pathway that leads to tumor angiogenesis. semanticscholar.org Its design represents an optimization of earlier compounds, focusing on enhancing potency and selectivity. semanticscholar.org The TPSA, a measure of the molecule's surface area contributed by polar atoms (primarily oxygen and nitrogen), is a critical predictor of oral bioavailability. researchgate.net For a drug to be orally active, a TPSA value of less than 140 Ų is generally considered favorable. researchgate.net Apatinib (Rivoceranib) has a TPSA of 90.7 Ų, placing it well within the desirable range for oral administration. nih.govguidetoimmunopharmacology.org This property is a deliberate outcome of SAR studies aimed at creating effective oral medications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) (Ų) | Target(s) |

|---|---|---|---|---|

| Apatinib (Rivoceranib) | C24H23N5O | 397.5 | 90.7 nih.govguidetoimmunopharmacology.org | VEGFR-2 nih.gov |

| Lapatinib | C29H26ClFN4O4S | 581.1 | 114.73 guidetopharmacology.org | EGFR (ErbB1), HER2 (ErbB2) guidetopharmacology.org |

| Clonitazene | This compound | 386.9 | 66.88 europa.eu | Opioid Receptor |

Conformational Dynamics and Molecular Flexibility Analysis

The interaction between a drug and its target is not a static lock-and-key event but a dynamic process influenced by the conformational flexibility of both the ligand and the protein. dntb.gov.ua Understanding these dynamics is essential for explaining binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide critical insights into the stability of a drug-protein complex, identify key interactions, and explore the range of conformations a molecule can adopt. mdpi.comfrontiersin.org

For kinase inhibitors, MD simulations can reveal how a drug settles into its binding site and how its flexibility contributes to the stability of the complex. researchgate.netresearchgate.net Studies on related inhibitors like Lapatinib have used MD simulations to analyze the stability of the ligand-protein complex, often measured by the root-mean-square deviation (RMSD) of the protein backbone over the simulation time. frontiersin.org Low RMSD values indicate a stable binding pose. frontiersin.org These simulations can also elucidate how different parts of the molecule interact with specific amino acid residues and how the molecule's conformation adapts to the binding pocket. frontiersin.org

The binding of inhibitors can be governed by "conformational selection," where the drug binds to a pre-existing, less-populated conformation of the kinase. nih.gov MD simulations are instrumental in studying these phenomena, which are critical for understanding drug specificity. nih.gov For Apatinib, its ability to inhibit VEGFR-2 is dependent on its capacity to fit within the ATP-binding site and maintain stable interactions, a process that can be effectively studied and visualized through MD simulations. doi.orgjksus.org

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules and their complexes at atomic resolution. The crystal structure of a target protein co-crystallized with an inhibitor provides invaluable information about the binding mode, the specific interactions involved (like hydrogen bonds), and the conformation adopted by the inhibitor. researchgate.net

While a specific crystal structure of Apatinib complexed with VEGFR-2 may not be publicly cited in all top-tier databases, the structures of VEGFR-2 with other highly related inhibitors are available and serve as excellent models. For example, the crystal structure of the VEGFR-2 kinase domain has been solved in complex with inhibitors such as Axitinib (PDB ID: 4AG8) and Sorafenib (PDB ID: 4ASD). frontiersin.orgfrontiersin.org These structures reveal that inhibitors typically bind in the ATP pocket, engaging in hydrogen bonds with key residues in the "hinge region" of the kinase domain. researchgate.net This structural information is foundational for structure-based drug design, allowing researchers to build computational models for docking studies of new potential inhibitors like Apatinib. frontiersin.orgscielo.br

Molecular Mechanisms of Action and Biological Target Research in Vitro & Preclinical

Opioid Receptor Ligand Research (Primarily 2-Benzylbenzimidazole Derivatives, e.g., Clonitazene)

Clonitazene is a member of the 2-benzylbenzimidazole class of synthetic opioids, also known as nitazenes. Research into this class of compounds has largely focused on their potent interaction with opioid receptors, which are the primary targets for their biological effects.

In vitro studies have consistently demonstrated that Clonitazene and other nitazene (B13437292) analogs are potent agonists at the mu-opioid receptor (MOR). Agonism at the MOR is the principal mechanism for the analgesic effects of opioids. The potency of these compounds is often compared to that of fentanyl, a well-characterized potent synthetic opioid.

Functional assays, such as those measuring the inhibition of adenylate cyclase or stimulating [³⁵S]GTPγS binding, are used to determine the potency (often expressed as the EC50 value, the concentration at which the compound elicits a half-maximal response) and efficacy (the maximal effect a compound can produce) of these compounds at the MOR.

Recent studies have shown that nitazenes containing a halogen, such as Clonitazene (which contains chlorine), exhibit high EC50 values. For instance, one study reported an EC50 of 338 nM for Clonitazene. nih.gov While still potent, this is higher than some other nitazene analogs like etonitazene (EC50 of 1.71 nM). nih.gov Other research has confirmed that many nitazene derivatives are full MOR agonists, with some exhibiting potencies significantly higher than fentanyl. nih.govresearchgate.netnih.gov The non-fentanyl 2-benzylbenzimidazole analogs, as a class, have been shown to be highly efficacious and potent in both cAMP and β-arrestin2 assays. ul.pt

Below is a table summarizing the in vitro potency of selected nitazene compounds at the mu-opioid receptor from a comparative study.

| Compound | EC50 (nM) |

| Etonitazene | 1.71 |

| Etodesnitazne | 164 |

| Clonitazene | 338 |

| Flunitazene | 827 |

| Data sourced from bioRxiv preprint. nih.gov |

Due to the absence of an experimental crystal structure of a nitazene bound to the MOR, computational tools like molecular docking and dynamics simulations have been employed to investigate their binding modes. nih.govjohnshopkins.edu These models provide critical insights into the specific interactions between the ligand and the receptor at the molecular level.

Modeling studies suggest that nitazenes bind within the central cavity of the MOR, occupying several key subpockets. nih.govjohnshopkins.edu Three distinct binding modes have been proposed, where the benzimidazole (B57391) group of the nitazene extends into one of three subpockets (SP):

SP1: A hydrophobic pocket between transmembrane helices 2 and 3.

SP2: A hydrophilic pocket between transmembrane helices 1, 2, and 7.

SP3: A subpocket between transmembrane helices 5 and 6. nih.govjohnshopkins.eduuib.no

Simulations indicate that etonitazene and likely other nitazenes favor the SP2-binding mode. nih.govjohnshopkins.edusemanticscholar.org The nitro group present in many nitazenes, including Clonitazene, is thought to form a π-hole interaction with the conserved Tyr751.39 residue, in addition to participating in water-mediated hydrogen bonds. johnshopkins.edu This proposed model suggests that ligands can access either the hydrophobic SP1 or the hydrophilic SP2, a process mediated by a conformational change of the Gln1242.60 residue. johnshopkins.edu These computational analyses provide a foundational understanding of the structure-activity relationships within the nitazene class. nih.gov

Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to a single receptor. For the MOR, the two primary pathways are the G-protein signaling pathway, associated with analgesia, and the β-arrestin pathway, which is hypothesized to be involved in adverse effects like respiratory depression. nih.govthieme-connect.de

Studies on nitazene derivatives show they are highly selective agonists for the mu-opioid receptor (MOR) with significantly lower affinity and potency at the kappa- (KOR) and delta-opioid receptors (DOR). nih.govresearchgate.netnih.govnih.gov Affinities for nitazenes at KOR and DOR can be hundreds to thousands of fold lower than for MOR. nih.govnih.gov

In terms of signaling bias, research has shown that nitazene analogs are highly efficacious and potent in activating both the G-protein (measured via cAMP inhibition) and the β-arrestin2 recruitment pathways. ul.pt This contrasts with some fentanyl analogs that show a bias towards G-protein signaling. ul.pt The high intrinsic efficacy of nitazenes in both major signaling pathways is a common property that may be linked to their powerful physiological effects. ul.pt Some specific nitazenes, like isotonitazene, have been characterized as MOR-selective superagonists, surpassing the activity of standard agonists in both G protein and β-arrestin recruitment. medchemexpress.com This high efficacy across pathways, rather than a specific bias, is considered a key factor in their pharmacological profile. ul.pt

Human Neutrophil Elastase (HNE) Inhibition Studies (Primarily Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives)

There is no scientific literature or preclinical research data available that links the chemical compound C20H23ClN4O2 (Clonitazene) or the broader class of 2-benzylbenzimidazole derivatives to the inhibition of Human Neutrophil Elastase (HNE). The research on HNE inhibition is a distinct field of pharmacology focused on different chemical classes of compounds, such as pyrazolo[1,5-a]pyrimidine derivatives. Therefore, the following subsections are not applicable to the subject compound this compound.

Not applicable to this compound.

Not applicable to this compound.

Hydrolytic Stability Investigations of Inhibitor Scaffolds

The stability of a compound in aqueous environments is a critical factor for its potential as a therapeutic agent. For scaffolds related to this compound, hydrolytic stability has been a key area of investigation. Studies on related heterocyclic structures, such as pyrazolopyridine and pyrrolopyridine derivatives, have shown that stability can be a challenge. core.ac.uk For some of these compounds, spontaneous hydrolysis was observed in aqueous phosphate (B84403) buffer at pH 7.4. core.ac.uk

The rate of hydrolysis, however, is not always easily predicted by simple electronic or steric effects of the molecular structure. core.ac.uk Researchers have found that the hydrolytic instability of certain inhibitor scaffolds could be partly explained by calculating the energies of the lowest unoccupied molecular orbital (LUMO). core.ac.uk However, this relationship is not strictly quantitative, as reactivity also depends heavily on the stability of the tetrahedral intermediate formed during hydrolysis. core.ac.ukunifi.it In contrast, the 1,2,4-triazole (B32235) ring system, a core component of many bioactive compounds, is known to be very stable and generally resistant to cleavage, including by hydrolysis. nih.govfrontiersin.org This inherent stability is a favorable characteristic for inhibitor design. For some related 1-(diarylmethyl)-1H-imidazole derivatives, HPLC stability studies showed minimal degradation over 24 hours at physiological pH (7.4). nih.gov

| Factor | Observation | Reference |

|---|---|---|

| Heterocyclic Scaffold | Some pyrazolopyridine and pyrrolopyridine derivatives exhibit spontaneous hydrolysis in aqueous buffer. | core.ac.uk |

| LUMO Energy | Can offer a partial explanation for hydrolytic instability, but the correlation is not strictly quantitative. | core.ac.ukunifi.it |

| Core Ring System | The 1,2,4-triazole moiety is known for its high stability and resistance to hydrolysis. | nih.govfrontiersin.org |

| pH Condition | Related imidazole (B134444) compounds showed over 80% stability at pH 7.4 after 24 hours. | nih.gov |

DNA and Topoisomerase II Inhibition Research (e.g., NCA-0424)

Spectroscopic studies have been conducted to investigate the interaction between NCA-0424 and DNA, revealing a distinct mechanism of action. nih.gov Through thermal denaturation, viscosity, and circular dichroism (CD) measurements, it was determined that NCA-0424 acts as a DNA intercalator. nih.gov

The key findings from these assays include:

Increased DNA Stability : The interaction with NCA-0424 increased the thermal stability of the DNA duplex. nih.gov

Intercalation Mechanism : Comparative viscosity measurements with known DNA intercalators (ethidium bromide) and minor groove binders suggested that NCA-0424 inserts itself between the base pairs of the DNA. nih.gov

Binding Preference : The compound showed a binding preference for alternating purine-pyrimidine base sequences, particularly where guanine (B1146940) is the purine (B94841) base. nih.gov

Structural Importance : The appearance of an induced CD band upon interaction implies that the side chain of NCA-0424 is important for achieving a stable intercalation of its aromatic ring system into the DNA. nih.gov

DNA topoisomerase II is a critical enzyme that manages DNA topology during processes like replication and transcription by creating transient double-stranded breaks. nih.gov This function makes it a primary target for many anticancer agents. nih.govacs.org These agents typically fall into two categories: topoisomerase II poisons, which stabilize the temporary enzyme-DNA cleavage complex, leading to toxic double-strand breaks, and catalytic inhibitors, which prevent the enzyme from functioning, for instance, by blocking ATP binding or DNA conjunction. acs.orgmdpi.com

Given the evidence that NCA-0424 is a DNA intercalator with potent antitumor activity, its mechanism is highly likely to involve the modulation of topoisomerase II activity. nih.gov DNA intercalators frequently function as topoisomerase II poisons. By inserting into the DNA, they can physically obstruct the re-ligation of the DNA strands after the enzyme has made its cut, thereby trapping the enzyme-DNA complex. mdpi.com This action prevents the resealing of the DNA break, which ultimately leads to the accumulation of double-strand breaks and triggers apoptosis (programmed cell death). ijabbr.com While direct enzymatic assays on NCA-0424's effect on topoisomerase II are not detailed in the available literature, its established role as a DNA intercalator strongly points toward this mode of action. nih.gov

Exploration of Other Potential Biological Targets and Pathways

Beyond direct DNA interaction, the structural features of this compound suggest its potential to modulate other critical cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

The 1,2,4-triazole scaffold present in the compound is a feature of many molecules with broad biological activities, including anti-inflammatory and anticancer effects. nih.govdergipark.org.tr This has led to the exploration of its impact on key inflammatory and proliferative signaling pathways.

MAPK and NF-κB Pathways : The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. nih.govkjpr.kr Activation of these pathways leads to the production of pro-inflammatory mediators. mdpi.commdpi.com Studies on various compounds have shown that inhibiting the phosphorylation of MAPK family members (JNK, ERK, p38) and preventing the nuclear translocation of NF-κB can effectively block inflammatory processes. nih.govnih.gov Given the known anti-inflammatory potential of triazole derivatives, this compound may exert effects by modulating these pathways. dergipark.org.tr

JAK2/STAT3 Pathway : The Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is crucial for cell growth, survival, and differentiation. nih.govnih.gov Aberrant activation of this pathway is a hallmark of many cancers, making it a significant target for anti-tumor drug development. researchgate.net Inhibition of STAT3 phosphorylation can suppress tumor cell proliferation and migration. researchgate.net The established anti-tumor activity of NCA-0424 suggests that modulation of the JAK2/STAT3 pathway is another plausible mechanism of action. nih.gov

| Pathway | Role | Potential Effect of this compound | Reference |

|---|---|---|---|

| MAPK (JNK, ERK, p38) | Regulates expression of pro-inflammatory genes. | Inhibition of phosphorylation, leading to anti-inflammatory effects. | nih.govnih.gov |

| NF-κB | Key transcription factor for inflammatory mediators. | Inhibition of nuclear translocation, downregulating inflammatory gene expression. | kjpr.krmdpi.com |

| JAK2/STAT3 | Drives cell proliferation and survival; often dysregulated in cancer. | Suppression of STAT3 phosphorylation, contributing to anti-tumor activity. | nih.govresearchgate.net |

Research has identified that this compound and its analogs can interact with other enzymes beyond topoisomerase II. A significant finding is the potent inhibition of Human Neutrophil Elastase (HNE), an enzyme involved in inflammatory processes. core.ac.uk A series of pyrazolopyridine and pyrrolopyridine derivatives, including a compound with the formula this compound, were identified as HNE inhibitors with IC50 values in the low nanomolar range. core.ac.uk

Furthermore, a compound with the molecular formula this compound has also been specifically prepared and investigated as a novel androgen receptor antagonist. sci-hub.ru This indicates a completely different therapeutic avenue, targeting hormone-driven cancers. The broad bioactivity of the 1,2,4-triazole class of compounds suggests a capacity to interact with a wide range of biological targets, including enzymes like aromatase and steroid sulfatase, which are also targets in cancer therapy. nih.govnih.gov

Mechanism of Action Elucidation through Targeted Biochemical and Cell-Based Assays

The molecular mechanism of action of the synthetic opioid Clonitazene (this compound) has been primarily elucidated through a series of targeted biochemical and cell-based assays designed to characterize its interaction with opioid receptors. These in vitro studies have been crucial in determining its binding affinity, functional potency, and receptor selectivity, thereby providing a foundational understanding of its pharmacological profile as a potent mu-opioid receptor (MOR) agonist.

Biochemical assays, particularly radioligand binding studies, have been instrumental in quantifying the affinity of Clonitazene for various opioid receptors. These assays typically involve the use of cell membranes expressing specific opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ). By measuring the displacement of a radiolabeled ligand by Clonitazene, researchers can determine its binding affinity (Ki).

Subsequent cell-based functional assays have further clarified the biological activity of Clonitazene. A key method employed is the [35S]GTPγS binding assay, which measures the activation of G-proteins coupled to the opioid receptors upon agonist binding. This assay provides a measure of the compound's potency (EC50) and efficacy (Emax) in initiating intracellular signaling cascades.

Collectively, these studies have demonstrated that Clonitazene is a potent and efficacious MOR agonist with significantly lower affinity and activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR). nih.gov This selectivity for the MOR is a hallmark of many clinically used and illicit opioid analgesics.

Detailed Research Findings

Recent comprehensive in vitro pharmacological studies have systematically characterized Clonitazene alongside other nitazene analogs. One such study assessed the binding affinities and functional activities of 19 different nitazenes at human MOR, KOR, and DOR expressed in Chinese Hamster Ovary (CHO) cells. nih.gov

In radioligand competition binding assays using [3H]DAMGO for MOR, Clonitazene demonstrated a high affinity for the mu-opioid receptor. nih.gov The functional consequences of this binding were then evaluated using the [35S]GTPγS binding assay. In these functional assays, Clonitazene was shown to be a full agonist at the MOR. nih.gov

The data from these biochemical and cell-based assays are critical for understanding the structure-activity relationships within the nitazene class of opioids and for contextualizing their high potency. The findings confirm that Clonitazene's primary mechanism of action is the potent activation of the mu-opioid receptor, which is consistent with its classification as a potent opioid analgesic. nih.govusdoj.gov

The following tables summarize the key findings from these in vitro studies:

Table 1: Opioid Receptor Binding Affinities of Clonitazene

| Opioid Receptor Subtype | Radioligand | Clonitazene Kᵢ (nM) |

| Mu (MOR) | [³H]DAMGO | 1.37 |

| Kappa (KOR) | [³H]U69,593 | 630 |

| Delta (DOR) | [³H]DPDPE | 1640 |

Data sourced from Kozell et al. (2024). nih.gov

Table 2: Functional Potency and Efficacy of Clonitazene at Opioid Receptors

| Opioid Receptor Subtype | Assay | Clonitazene EC₅₀ (nM) | Clonitazene Emax (% of DAMGO) |

| Mu (MOR) | [³⁵S]GTPγS Binding | 2.58 | 100 |

| Kappa (KOR) | [³⁵S]GTPγS Binding | 20,400 | 29 |

| Delta (DOR) | [³⁵S]GTPγS Binding | 24,200 | 48 |

Data sourced from Kozell et al. (2024). nih.gov

Preclinical Research Methodologies and Advanced Computational Studies

In Vitro Experimental Design and Assay Development for C20H23ClN4O2 Isomerspharmaron.com

In vitro studies, conducted in a controlled environment outside of a living organism, are fundamental to the initial characterization of chemical compounds. For isomers of this compound, this involves the development of specific assays to measure their biological activity. domainex.co.uk These assays must be robust, reproducible, and provide quantitative data on parameters like potency and efficacy. domainex.co.uk

Cell-based assays are indispensable tools in drug discovery, utilizing living cells to provide a physiologically relevant context for evaluating a compound's effects. conceptlifesciences.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, and specific signaling pathway activation. conceptlifesciences.comscispace.com For a compound like Isotonitazene, which acts on G-protein coupled receptors (GPCRs), cell lines engineered to express specific opioid receptor subtypes would be used. googleapis.com The activity is often measured by quantifying a downstream signaling event, such as changes in cyclic AMP (cAMP) levels or reporter gene activation. nih.gov

Selectivity is a critical parameter assessed using cell-based assays. An isomer of this compound would be tested against a panel of cell lines expressing different, but related, targets to determine its specificity. For instance, to evaluate an opioid-like isomer, its activity would be compared across cells expressing mu, delta, and kappa opioid receptors. High selectivity is often a desirable trait for a therapeutic candidate to minimize off-target effects.

Table 1: Illustrative Cell-Based Activity and Selectivity of a this compound Isomer

| Cell Line | Target Expressed | Assay Type | Endpoint Measured | IC50 (nM) |

| HEK293-MOR | Mu-Opioid Receptor | cAMP Inhibition | Forskolin-stimulated cAMP | 1.2 |

| HEK293-DOR | Delta-Opioid Receptor | cAMP Inhibition | Forskolin-stimulated cAMP | 85.7 |

| HEK293-KOR | Kappa-Opioid Receptor | cAMP Inhibition | Forskolin-stimulated cAMP | 250.4 |

| MDA-MB-231 | Various Endogenous | Cell Viability (MTT) | Formazan Absorbance | >10,000 |

| A549 | Various Endogenous | Cell Viability (MTT) | Formazan Absorbance | >10,000 |

Note: This table contains illustrative data for educational purposes.

Biochemical assays utilize purified biological components, such as enzymes or receptor proteins, to study direct interactions with a compound in a cell-free system. nih.gov These assays are crucial for confirming direct binding to a target (target engagement) and determining the mechanism of action. promega.comnih.gov For isomers of this compound, a primary biochemical assay would be a competitive radioligand binding assay. In this setup, the compound competes with a known radiolabeled ligand for binding to the purified target receptor. The results yield key metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's binding affinity. nih.gov

Pathway analysis can be further explored by testing the compound against a panel of related enzymes or proteins to build a selectivity profile. unifi.it For example, benzimidazole-containing compounds have been investigated as inhibitors of various enzymes, such as kinases or proteases. unifi.itunifi.it Therefore, a this compound isomer might be screened against a panel of kinases to rule out or identify any off-target inhibitory activity. biorxiv.orgnih.gov

Table 2: Example Biochemical Assay Data for a this compound Isomer

| Target Protein | Assay Type | Parameter Measured | Value |

| Human Mu-Opioid Receptor | Radioligand Binding | Ki (nM) | 0.8 |

| Human Neutrophil Elastase | Fluorometric Inhibition | IC50 (nM) | 4,500 |

| Tyrosine Kinase (c-Src) | Kinase Activity Assay | % Inhibition @ 1µM | < 5% |

| Butyrylcholinesterase | Enzyme Inhibition | Ki (µM) | > 50 |

Note: This table contains illustrative data for educational purposes.

High-Throughput Screening (HTS) is an automated process used in the early phases of drug discovery to test vast libraries of chemical compounds against a specific biological target. bmglabtech.comdrugtargetreview.com The goal of HTS is to rapidly identify "hits"—compounds that show activity in a primary assay and can serve as starting points for further chemical optimization. novapublishers.com HTS methodologies rely on miniaturization (using 384- or 1536-well plates), robotics for liquid handling, and sensitive detection methods. bmglabtech.com

Common HTS detection technologies include fluorescence-based methods (e.g., FRET, fluorescence polarization) and luminescence-based assays (e.g., BRET, enzyme complementation). nih.govnih.gov The development of a successful HTS campaign requires a robust and reliable assay, often quantified by a statistical parameter known as the Z'-factor. nih.gov A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates that the assay is well-suited for HTS. nih.gov

Computational Chemistry and Molecular Modeling in Preclinical Researchwikipedia.orgkallipos.grescholarship.org

Computational chemistry and molecular modeling have become essential components of modern drug discovery, offering powerful tools to predict and analyze the interactions between small molecules and their biological targets. wikipedia.orgjournalirjpac.com These in silico methods can significantly accelerate the research process by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. wikipedia.org

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. longdom.org The process involves placing a 3D model of the ligand into the binding site of a protein's 3D structure and using a scoring function to estimate the strength of the interaction. longdom.orgpensoft.net

Virtual screening leverages molecular docking to rapidly screen large digital libraries of compounds against a protein target. mdpi.comrsc.org This allows researchers to identify potential hits from databases containing millions of virtual compounds. nih.gov For a this compound isomer, docking studies would be performed using the crystal structure of its putative target, such as an opioid receptor or another enzyme. The results, including docking scores and predicted binding poses, help identify key interactions and guide the design of more potent and selective analogs. mdpi.comnih.gov

Table 3: Representative Molecular Docking Results for this compound Isomers Against a Target Protein

| Isomer ID | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) |

| Isomer A | Mu-Opioid Receptor | AutoDock Vina | -9.8 |

| Isomer B | Mu-Opioid Receptor | AutoDock Vina | -8.5 |

| Isomer C | Mu-Opioid Receptor | AutoDock Vina | -7.2 |

| Isomer D (Nitrobenzimidazole core) | JAK2 Kinase | PyRx | -8.2 |

Note: This table contains illustrative data for educational purposes. Negative values indicate more favorable binding. researchgate.net

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govuzh.ch MD simulations use the principles of classical mechanics to model the movements of atoms in a biological system over time. nih.gov By simulating the ligand-protein complex in a virtual aqueous environment, researchers can assess the stability of the docked pose and characterize the intricate network of interactions that stabilize the binding. rsc.orgresearchgate.net

MD simulations can reveal crucial information about the flexibility of the protein, the conformational changes induced by ligand binding, and the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces involved. nih.govrsc.org This detailed characterization is invaluable for understanding the basis of a compound's potency and for guiding lead optimization efforts. nih.govnih.gov

Table 4: Key Interactions for a this compound Isomer in the Binding Site of a Target, Identified via MD Simulation

| Interacting Residue | Interaction Type | Distance (Å) | Stability (% of Simulation Time) |

| Aspartate 147 | Hydrogen Bond (with amine) | 2.8 | 95% |

| Tyrosine 326 | Pi-Pi Stacking (with benzimidazole) | 3.5 | 78% |

| Valine 236 | Hydrophobic Interaction | 4.1 | 85% |

| Tryptophan 293 | Hydrophobic Interaction | 3.9 | 91% |

| Histidine 297 | Hydrogen Bond (with nitro group) | 3.1 | 65% |

Note: This table contains illustrative data for educational purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules like this compound. nih.govrsdjournal.org These computational methods allow for the detailed investigation of molecular structures, energetics, and spectroscopic properties. mdpi.com

DFT calculations are employed to determine various electronic characteristics, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is a crucial indicator of a molecule's stability and reactivity. nmas.orgphyschemres.org A smaller energy gap generally suggests higher reactivity. nmas.orgiiste.org

Ionization Potential and Electron Affinity: These properties help in understanding the ease with which a molecule can lose or gain an electron, respectively. iiste.org

Global Hardness and Softness: These concepts are used to describe the resistance to change in the electron distribution of a chemical system. iiste.org

Dipole Moment and Polarizability: These calculations provide insights into the charge distribution and the molecule's response to an external electric field. iiste.org

Calculated Electronic Properties via DFT

| Property | Description | Significance in Drug Design |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability. A smaller gap can imply higher reactivity. nmas.org |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to undergo reduction. |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility and the ability to cross biological membranes. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Affects intermolecular interactions and binding affinity. iiste.org |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) becomes a crucial strategy. emanresearch.orggardp.org This approach utilizes the knowledge of molecules known to interact with the target to develop a pharmacophore model. gardp.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov

Pharmacophore models for compounds like this compound can be generated from a set of known active ligands. fiveable.me These models typically include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Charged groups nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large compound databases to identify novel molecules with different chemical scaffolds that are likely to be active. nih.gov This method is particularly powerful for discovering a diverse set of potential drug candidates. nih.gov The process involves aligning multiple flexible ligands to find a common set of features, which can then be used to construct the pharmacophore query for screening. nih.gov

In Silico Prediction of Biological Interactions and Selectivity

In silico methods are instrumental in predicting the biological interactions and selectivity of drug candidates early in the discovery process. nih.govnih.gov These computational tools can forecast a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. fortunejournals.com

For this compound, programs like PASS (Prediction of Activity Spectra for Substances) can be used to predict its biological activity spectrum based on its structural formula. nih.govbmc-rm.org This is achieved by analyzing structure-activity relationships within a vast training set of known compounds. bmc-rm.org Such predictions can guide further experimental studies by highlighting the most probable pharmacological effects and potential adverse reactions. bmc-rm.org

Predicting selectivity is also a critical aspect. mdpi.com Computational models can be developed to predict the binding affinity of a compound to its intended target versus off-target proteins. mdpi.comrsc.org This is particularly important for minimizing side effects. Machine learning and graph-convolutional neural networks are increasingly being used to create predictive models for site selectivity in chemical reactions, which can be adapted to predict target selectivity for drug candidates. rsc.org

Theoretical Chemistry Applications in De Novo Compound Design and Optimization

Theoretical chemistry plays a vital role in de novo drug design, which involves creating novel molecular structures with desired properties from scratch. nih.gov Generative models, a form of artificial intelligence, can be trained on large datasets of chemical structures to design new compounds. isef.net

These generative approaches can be ligand-based, where the model learns from known active molecules, or structure-based, where the model designs molecules to fit a specific protein target. isef.net For a compound like this compound, these methods could be used to generate analogs with potentially improved potency or a better safety profile. Reinforcement learning can be employed to optimize the generated molecules towards specific endpoints, such as high binding affinity, by using a predictive module to score the designed compounds. isef.net

Cheminformatics and Data Mining in Structure-Activity Studies

Cheminformatics and data mining are essential for analyzing the vast amounts of data generated in drug discovery and establishing structure-activity relationships (SAR). nih.govdotmatics.com SAR is the principle that the biological activity of a compound is related to its chemical structure. dotmatics.com

By analyzing SAR, researchers can identify which chemical moieties of a molecule like this compound are responsible for its biological effect. dotmatics.comcreative-proteomics.com This understanding allows for the targeted modification of the compound to enhance desired activities and reduce unwanted side effects. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations of the SAR. creative-proteomics.comslideshare.net These models use molecular descriptors (numerical representations of chemical information) to correlate the chemical structure with biological activity. nih.gov QSAR can be used to:

Predict the activity of novel compounds. nih.gov

Guide the optimization of lead compounds. nih.gov

Screen virtual libraries to prioritize compounds for synthesis and testing. emanresearch.orgcreative-proteomics.com

The development of robust QSAR models relies on curated datasets and appropriate statistical methods to establish a predictive relationship between structure and activity. nih.govnih.gov

Computational Chemistry Techniques in Drug Discovery

| Technique | Primary Application | Information Gained |

|---|---|---|

| Quantum Chemical Calculations (DFT) | Studying electronic properties and reactivity. nih.gov | HOMO-LUMO gap, charge distribution, molecular stability. nmas.org |

| Pharmacophore Modeling | Identifying essential features for biological activity. nih.gov | 3D arrangement of functional groups required for binding. nih.gov |

| In Silico ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. fortunejournals.com | Absorption, distribution, metabolism, excretion, and toxicity data. fortunejournals.com |

| De Novo Design | Generating novel molecular structures. isef.net | New chemical entities with desired properties. nih.gov |

| QSAR | Correlating chemical structure with biological activity. creative-proteomics.com | Predictive models for activity and guidance for lead optimization. nih.gov |

Advanced Research Perspectives and Future Directions

Investigation of Novel C20H23ClN4O2 Scaffolds with Distinct Biological Activities

The core structure of Alectinib provides a fertile ground for the development of novel chemical entities with enhanced or different biological activities. Research efforts are moving beyond simple analogue synthesis to more complex structural modifications.

One of the most promising areas is the development of Alectinib-based PROTACs (Proteolysis-Targeting Chimeras). acs.org These bifunctional molecules link an Alectinib analog to a ligand for an E3 ubiquitin ligase, such as pomalidomide. acs.org This novel scaffold does not just inhibit ALK but targets it for complete degradation. A study detailed the synthesis of a series of such degraders, with the most promising compound, 17 , demonstrating potent antiproliferative activity and a high ALK-binding affinity. acs.org In a Karpas 299 xenograft mouse model, compound 17 led to a 75.82% reduction in tumor weight, surpassing the 63.82% reduction seen with Alectinib itself. acs.org This approach represents a significant shift from kinase inhibition to kinase degradation, offering a potential strategy to overcome resistance and enhance efficacy. acs.org

Further modifications to the Alectinib scaffold are being explored to improve properties like metabolic stability and kinase selectivity. researchgate.net Computational software suggests that minor adjustments to the morpholine (B109124) and piperidine (B6355638) rings could lead to derivatives with improved safety and metabolic profiles while maintaining biological action. nih.gov

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Experimental Systems

Understanding the metabolic fate of Alectinib is crucial for predicting its behavior and optimizing its structure. In vitro studies using human liver microsomes (HLMs) and hepatocytes have been instrumental in this regard. nih.govnih.gov

The primary enzyme responsible for Alectinib's metabolism is Cytochrome P450 3A4 (CYP3A4), which is estimated to contribute to 40-50% of its total hepatic metabolism. europa.euroche.com In vitro experiments in human hepatocytes identified a main metabolite, M4 , which is formed through deethylation at the morpholine ring. nih.gov Three other minor metabolites, M6 , M1a , and M1b , have also been identified. nih.gov M1a and M1b are isomers of a carboxylate metabolite resulting from oxidative cleavage of the morpholine ring. nih.gov

| Metabolite ID | Description | Metabolic Pathway | Relative Abundance | Pharmacological Activity | Reference |

|---|---|---|---|---|---|

| M4 | Major active metabolite | Deethylation at the morpholine ring | Major | Similar potency and activity to Alectinib | nih.govnih.gov |

| M6 | Minor metabolite | Further metabolism of M4 by CYP3A | Minor | Not specified | nih.gov |

| M1a | Minor metabolite | Isomer from oxidative cleavage of the morpholine ring | Minor | Insignificant | nih.govnih.gov |

| M1b | Minor metabolite | Isomer from oxidative cleavage of the morpholine ring | Minor (plasma), Main (faeces) | Insignificant | nih.govnih.gov |

Elucidation of Potential Mechanisms of Resistance to Biological Actions

Despite its high efficacy, acquired resistance to Alectinib is a significant clinical challenge. amegroups.org Research has identified several mechanisms, which can be broadly categorized as ALK-dependent and ALK-independent.

ALK-dependent mechanisms primarily involve secondary mutations in the ALK kinase domain that interfere with drug binding. amegroups.orgkarger.com The most common and challenging of these is the G1202R solvent front mutation, found in approximately 29% of resistant cases. amegroups.orgmdpi.com Alectinib is not active against the G1202R mutation. nih.gov Other less frequent resistance mutations include I1171T/S and V1180L. amegroups.orgoaepublish.com

ALK-independent mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling. amegroups.orgkarger.com These "bypass tracks" can include the activation of the Epidermal Growth Factor Receptor (EGFR) and MET pathways. amegroups.orgkarger.com For instance, MET amplification has been detected in patients with Alectinib resistance. amegroups.org Another described mechanism is the phenotypic transformation of the tumor, such as the transformation from non-small-cell lung cancer to small-cell lung cancer. oaepublish.com

| Mutation | Location | Frequency in Resistance | Mechanism | Reference |

|---|---|---|---|---|

| G1202R | Solvent Front | ~29% | Prevents drug binding | amegroups.orgmdpi.comnih.gov |

| I1171T/S | - | ~12% | Alters drug interaction | amegroups.orgoaepublish.com |

| V1180L | - | ~6% | Alters drug interaction | amegroups.orgoaepublish.com |

Synergistic Experimental and Computational Approaches in Compound Optimization

The optimization of Alectinib and the discovery of new, related compounds heavily rely on the synergy between computational modeling and experimental validation. nih.govtandfonline.com

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate structural features of Alectinib derivatives with their biological activity (e.g., IC50 values). iau.ir One study used Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models to identify key molecular descriptors that influence inhibitory concentration. iau.ir Such in silico methods accelerate the drug discovery pipeline by screening large virtual libraries and predicting binding affinities, allowing researchers to prioritize candidates for synthesis. tandfonline.comresearchgate.net Molecular dynamics (MD) simulations are also employed to analyze the stability of protein-ligand complexes and understand binding mechanisms at an atomic level. tandfonline.comresearchgate.net

Experimental approaches then validate these computational predictions. This includes synthesizing the prioritized compounds and testing them in vitro. Furthermore, experimental studies are exploring synergistic combinations of Alectinib with other agents. For example, combination therapy with CDK4/6 inhibitors like palbociclib (B1678290) has shown enhanced antitumor effects in both in vitro and in vivo preclinical models of RET-fusion-positive cancer, a different target that Alectinib also inhibits. amegroups.orgnih.gov Another study found that combining Alectinib with DNA-demethylating agents synergistically inhibited cancer cell proliferation. mdpi.com

Development of Advanced Preclinical Models for Efficacy Prediction

To better predict the clinical efficacy of Alectinib and its derivatives, researchers are utilizing advanced preclinical models that more accurately replicate human disease. Standard models include cell-line-based xenografts in mice. tandfonline.comacs.org For instance, the efficacy of Alectinib-based PROTACs was evaluated in a Karpas 299 (a human T-cell lymphoma line) xenograft model. acs.org Similarly, the synergistic effect of Alectinib and palbociclib was tested in a Ba/F3-KIF5B-RET xenograft model. nih.gov

Preclinical models are also crucial for studying specific challenges, such as brain metastases. Alectinib has shown excellent ability to penetrate the central nervous system (CNS), and preclinical models of intracranial metastases have been used to demonstrate its antitumor activity within the brain. nih.govmdpi.com Looking forward, the development and use of more sophisticated models like patient-derived xenografts (PDXs) and organoids will be essential. These models better capture the heterogeneity and complexity of human tumors, offering a more robust platform for predicting patient response and studying resistance mechanisms.

Future Directions in the Design and Investigation of this compound Chemical Space

The future of research into the Alectinib chemical space is focused on several key areas. A primary goal is the design of next-generation inhibitors that can overcome known resistance mutations, particularly G1202R. amegroups.org This involves exploring novel scaffolds and utilizing structure-based drug design informed by the crystal structures of mutant ALK proteins.

The concept of "chemical space exploration" involves systematically generating and evaluating new molecules based on a core scaffold. rsc.orgbiosolveit.de Using automated computational workflows, researchers can explore the local chemical space around Alectinib by applying various functionalizations and predicting their properties. rsc.org This data-driven approach, often powered by machine learning, can accelerate the discovery of novel compounds with desired characteristics. rsc.orgacs.org

Another major direction is expanding the therapeutic application of Alectinib-like compounds beyond ALK-positive cancers. Preclinical evidence has already shown Alectinib has activity against RET-rearranged cancers, opening a new avenue for clinical investigation. amegroups.orgnih.gov Finally, the development of novel delivery systems, such as chitosan-alginate nanoparticles, aims to enhance the solubility and bioavailability of Alectinib, potentially improving its therapeutic index. mdpi.com The continued integration of computational chemistry, medicinal chemistry, and advanced biological models will drive the evolution of the this compound chemical space for years to come. tandfonline.com

Q & A

Q. How can the molecular structure of C₂₀H₂₃ClN₄O₂ be accurately determined?

To confirm the molecular structure, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen/carbon environments, mass spectrometry (MS) for molecular weight verification (390.9 g/mol ), and X-ray crystallography for stereochemical resolution. Cross-reference spectral data with computational simulations (e.g., density functional theory) to validate bond configurations. Ensure purity via high-performance liquid chromatography (HPLC) prior to analysis .

Q. What analytical techniques are recommended for identifying C₂₀H₂₃ClN₄O₂ in complex mixtures?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in detecting the compound amid biological matrices. Pair with infrared (IR) spectroscopy to identify functional groups (e.g., Cl, N-H stretches). Quantify using calibration curves with internal standards to minimize matrix effects .

Q. How should researchers assess the purity of synthesized C₂₀H₂₃ClN₄O₂?

Apply HPLC with UV-Vis detection (λmax specific to the compound’s chromophores) and elemental analysis to verify stoichiometric ratios (C, H, N, Cl). Report purity as a percentage relative to a certified reference standard. Include uncertainty margins from triplicate measurements .

Q. What experimental protocols are suitable for studying the solubility of C₂₀H₂₃ClN₄O₂?

Conduct equilibrium solubility assays in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures (25°C, 37°C). Use gravimetric or spectrophotometric quantification. Document saturation points and thermodynamic parameters (ΔG, ΔH) .

Q. How can the stability of C₂₀H₂₃ClN₄O₂ under varying storage conditions be evaluated?

Perform accelerated stability testing by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via periodic HPLC and MS analysis. Calculate shelf life using the Arrhenius equation .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for C₂₀H₂₃ClN₄O₂ using design of experiments (DOE)?

Implement response surface methodology (RSM) to identify critical variables (e.g., reaction temperature, catalyst loading). Use a central composite design to model yield and impurity profiles. Validate models through ANOVA and confirmatory runs .

Q. What strategies resolve contradictions in spectroscopic data interpretations for C₂₀H₂₃ClN₄O₂?

Systematically compare NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts. Replicate analyses using alternative techniques (e.g., 2D-COSY for coupling correlations) and cross-validate with computational predictions. Address discrepancies via error-propagation analysis .

Q. How can computational modeling predict the biological interactions of C₂₀H₂₃ClN₄O₂?

Employ molecular docking simulations (AutoDock Vina, Schrödinger Suite) to assess binding affinities with target proteins (e.g., receptors, enzymes). Validate predictions with in vitro assays (e.g., IC₅₀ determinations). Use molecular dynamics (MD) to study conformational stability over nanosecond timescales .

Q. What methodologies address conflicting in vitro vs. in vivo efficacy data for C₂₀H₂₃ClN₄O₂?

Investigate pharmacokinetic variables (e.g., bioavailability, metabolite interference) using physiologically based pharmacokinetic (PBPK) modeling . Conduct dose-response studies in animal models to reconcile discrepancies. Apply Bayesian statistics to integrate heterogeneous datasets .

Q. How should researchers design experiments to evaluate synergistic or antagonistic effects of C₂₀H₂₃ClN₄O₂ in combination therapies?

Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI). Test multiple molar ratios in cell-based assays (e.g., MTT for viability). Validate findings with transcriptomic or proteomic profiling to identify mechanistic pathways .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise, apply systematic error tracing (e.g., instrument calibration checks, batch-effect corrections) and replicate experiments under blinded conditions .

- Statistical Rigor : Use mixed-effects models to account for variability in biological replicates. Report p-values with confidence intervals and effect sizes .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency. Document protocols in line with ISO/IEC 17025 standards .

Featured Recommendations